molecular formula C7H6ClFO3S B090097 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride CAS No. 1214334-01-6

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B090097
CAS No.: 1214334-01-6
M. Wt: 224.64 g/mol
InChI Key: MEOZOFVLIUUROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride typically involves a multi-step process. One common method includes the reaction of 2-bromo-1-fluoro-4-methoxybenzene with isopropylmagnesium bromide at 0°C for one hour, followed by the addition of sulfuryl dichloride in tetrahydrofuran at -30°C for 30 minutes . This method ensures the formation of the desired sulfonyl chloride compound with high purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve large-scale production efficiently.

Chemical Reactions Analysis

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, isopropylmagnesium bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Scientific Research Applications

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The fluorine and methoxy groups on the benzene ring can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior.

Properties

IUPAC Name

2-fluoro-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOZOFVLIUUROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577478
Record name 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-01-6
Record name 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 5
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 6
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.